Des-N,N-diethylethanamine 4-hydroxyclomiphene falls under the category of pharmaceutical impurities. It is classified as a SERM, similar to its parent compound, clomiphene. Its chemical structure includes a diethylamino group and a hydroxy group, which contribute to its biological activity and interaction with estrogen receptors.
The synthesis of Des-N,N-diethylethanamine 4-hydroxyclomiphene typically involves several steps, primarily focusing on the modification of clomiphene. The synthesis can be approached through the following method:
Technical parameters such as reaction temperature, time, and solvent choice are crucial for optimizing yield and purity during synthesis.
Des-N,N-diethylethanamine 4-hydroxyclomiphene has a complex molecular structure characterized by the following features:
The presence of these groups influences both the compound's solubility and its interaction with biological targets, particularly estrogen receptors.
The compound's structure can be visualized using computational chemistry methods such as molecular modeling or density functional theory (DFT) calculations to predict properties like dipole moments and electronic transitions.
Des-N,N-diethylethanamine 4-hydroxyclomiphene can participate in various chemical reactions typical of compounds with hydroxyl and amino groups:
These reactions are essential for understanding the compound's reactivity profile and potential transformations in biological systems.
Des-N,N-diethylethanamine 4-hydroxyclomiphene exerts its effects primarily through interaction with estrogen receptors. As a SERM, it can act as an agonist or antagonist depending on the tissue type:
This dual action is pivotal for its therapeutic effects in conditions related to fertility and hormonal imbalances.
Des-N,N-diethylethanamine 4-hydroxyclomiphene exhibits several notable physical and chemical properties:
These properties are vital for determining appropriate formulations for pharmaceutical applications.
The primary applications of Des-N,N-diethylethanamine 4-hydroxyclomiphene include:
Des-N,N-diethylethanamine 4-Hydroxyclomiphene (CAS 53775-07-8) is a biologically significant metabolite of the selective estrogen receptor modulator (SERM) clomifene. This mono-hydroxylated derivative plays critical roles in endocrine regulation and sports doping detection. Its structural simplification—loss of the diethylaminoethoxy side chain—fundamentally alters receptor binding kinetics compared to the parent drug [1] [3]. Research interest centers on its unique pharmacodynamics and utility as a biomarker for clomifene exposure.
Systematic Nomenclature:
Molecular Characteristics:
SERM Classification:As a Type II triphenylethylene SERM, it exhibits tissue-specific ER antagonism/agonism. Unlike zuclomifene (estrogen agonist), it functions primarily as an ER antagonist in breast and pituitary tissue but shows partial agonism in bone. This mixed activity stems from helix-12 repositioning in the ER complex upon ligand binding [2] [8].
Table 1: Structural Data of 4-Hydroxyclomiphene
Property | Value |
---|---|
CAS Registry Number | 53775-07-8 |
Molecular Formula | C₂₀H₁₅ClO |
Exact Mass | 306.081 g/mol |
Melting Point | 101–103°C |
Predicted LogP | 5.2 (Hydrophobic) |
Hydrogen Bond Donors | 1 (Phenolic OH) |
Early Metabolite Identification (1960s–1970s):Following clomifene’s 1967 FDA approval, metabolic studies identified 4-hydroxyclomiphene as a primary oxidative metabolite. Initial research focused on its contribution to clomifene’s ovulatory effects, with isolation techniques relying on thin-layer chromatography [2] [6].
Analytical Advancements (1990s–2010s):
Contemporary Research (2020s):
Table 2: Key Research Milestones
Year | Development | Significance |
---|---|---|
1967 | Clomifene FDA approval | Enabled human metabolite studies |
1998 | First GC-MS quantification | Confirmed urinary persistence >14 days |
2010 | Hydroxymethoxyclomiphene identification | Revealed Phase II metabolic pathway |
2024 | Hair testing validation | Differentiated doping vs. contamination |
Biotransformation Pathway:Hepatic CYP2D6/3A4 catalyze N-deethylation and hydroxylation of clomifene, generating 4-hydroxyclomiphene as a major Phase I metabolite. Subsequent glucuronidation produces excretable conjugates, though unconjugated forms persist in plasma due to enterohepatic recirculation [2] [6].
Endocrine Interactions:
Biomarker Applications:
Table 3: Metabolic and Functional Attributes
Parameter | Characteristics |
---|---|
Biotransformation | CYP2D6-mediated oxidation |
Urinary Excretion | 42% fecal, 8% renal (as conjugates) |
Detection Window | Urine: 10–14 days; Hair: >6 months |
Primary Pharmacological Action | GnRH stimulation → LH/FSH surge |
Testosterone Impact | 2.5-fold increase in hypogonadal men |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9